6-hydroxy-7-methyl-4-[(morpholin-4-yl)methyl]-2H-chromen-2-one

Catalog No.
S6718693
CAS No.
845804-04-8
M.F
C15H17NO4
M. Wt
275.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-hydroxy-7-methyl-4-[(morpholin-4-yl)methyl]-2H-c...

CAS Number

845804-04-8

Product Name

6-hydroxy-7-methyl-4-[(morpholin-4-yl)methyl]-2H-chromen-2-one

IUPAC Name

6-hydroxy-7-methyl-4-(morpholin-4-ylmethyl)chromen-2-one

Molecular Formula

C15H17NO4

Molecular Weight

275.30 g/mol

InChI

InChI=1S/C15H17NO4/c1-10-6-14-12(8-13(10)17)11(7-15(18)20-14)9-16-2-4-19-5-3-16/h6-8,17H,2-5,9H2,1H3

InChI Key

RHRLUMFHXZLPBA-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1O)C(=CC(=O)O2)CN3CCOCC3

solubility

> [ug/mL]

Canonical SMILES

CC1=CC2=C(C=C1O)C(=CC(=O)O2)CN3CCOCC3

6-Hydroxy-7-methyl-4-[(morpholin-4-yl)methyl]-2H-chromen-2-one is a synthetic compound belonging to the class of chromenones, which are derivatives of coumarin. This compound features a hydroxyl group at the sixth position and a morpholine moiety at the fourth position, suggesting potential modifications in solubility and biological activity compared to its parent compound, 7-hydroxy-4-methylcoumarin. The presence of the morpholine group may enhance its water solubility and alter electronic properties, which could be beneficial for various applications in medicinal chemistry and pharmacology.

There is no scientific research available on the mechanism of action of this specific compound. However, 7-hydroxy-4-methylcoumarin, the parent compound, exhibits fluorescent properties []. The introduction of the morpholine group might alter these properties, but this remains unknown.

The synthesis of 6-hydroxy-7-methyl-4-[(morpholin-4-yl)methyl]-2H-chromen-2-one can be approached through several methods:

  • Starting from 7-hydroxy-4-methylcoumarin: This compound can undergo alkylation with morpholine derivatives under basic conditions to introduce the morpholine group.
  • Using appropriate reagents: A common method involves using reagents like methyl iodide or other alkylating agents to achieve the desired substitution at the fourth position.
  • Cyclization reactions: Employing cyclization techniques with suitable precursors can also yield this chromenone derivative.

The exact conditions and yields would depend on the specific reagents and methods employed.

6-Hydroxy-7-methyl-4-[(morpholin-4-yl)methyl]-2H-chromen-2-one holds potential applications in various fields:

  • Pharmaceuticals: Due to its structural properties, it may serve as a lead compound for developing new drugs targeting inflammatory diseases or cancer.
  • Natural Product Research: As a derivative of natural flavonoids, it could be explored for its role in plant biochemistry or as a natural product mimic.
  • Fluorescent Probes: The chromenone structure is known for its fluorescent properties, making it suitable for use in biochemical assays and imaging.

Several compounds share structural similarities with 6-hydroxy-7-methyl-4-[(morpholin-4-yl)methyl]-2H-chromen-2-one:

Compound NameStructure FeaturesBiological Activity
7-Hydroxy-4-methylcoumarinHydroxyl group at position 7Antimicrobial, anti-inflammatory
6-HydroxyflavoneHydroxyl group at position 6Antioxidant properties
8-MethoxypsoralenMethoxy group at position 8Antiproliferative effects

These compounds illustrate various biological activities associated with hydroxylated flavonoids and chromenones. The unique morpholine substitution in 6-hydroxy-7-methyl-4-[(morpholin-4-yl)methyl]-2H-chromen-2-one may enhance its solubility and bioactivity compared to these similar compounds.

XLogP3

0.9

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

275.11575802 g/mol

Monoisotopic Mass

275.11575802 g/mol

Heavy Atom Count

20

Dates

Last modified: 11-23-2023

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